molecular formula C21H21N3O3S B2821869 3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide CAS No. 2034597-58-3

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide

Cat. No.: B2821869
CAS No.: 2034597-58-3
M. Wt: 395.48
InChI Key: GTGFEFYQDVKDRT-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, a phenyl group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit humanglycogen synthase kinase 3 (GSK3) . GSK3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including glucose regulation and cell proliferation.

Mode of Action

This inhibition could lead to changes in the phosphorylation state of downstream proteins, altering their function .

Biochemical Pathways

The inhibition of GSK3 can affect several biochemical pathways. For instance, GSK3 is involved in the Wnt signaling pathway, which plays a key role in cell proliferation and differentiation. Inhibition of GSK3 can lead to the accumulation of β-catenin, a downstream effector in the Wnt pathway, resulting in changes in gene expression .

Pharmacokinetics

Similar compounds have been shown to lower hyperglycemia within 60 minutes after oral administration , suggesting good absorption and distribution. The metabolism and excretion of this compound would need further investigation.

Result of Action

The inhibition of GSK3 and the subsequent effects on downstream pathways can lead to various cellular effects. For instance, in the context of diabetes, GSK3 inhibition can enhance insulin-stimulated glucose transport and improve glucose disposal without increasing insulin levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-phenylpyrimidine with ethylamine, followed by sulfonylation with phenylsulfonyl chloride under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine: Shares the pyrimidine ring but lacks the sulfonyl group.

    Phenylsulfonyl Chloride: Contains the sulfonyl group but lacks the pyrimidine ring.

    N-(2-Phenylethyl)propanamide: Similar structure but without the pyrimidine and sulfonyl groups.

Uniqueness

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide is unique due to its combination of a pyrimidine ring, a phenyl group, and a sulfonyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(12-14-28(26,27)19-9-5-2-6-10-19)22-13-11-17-15-23-21(24-16-17)18-7-3-1-4-8-18/h1-10,15-16H,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGFEFYQDVKDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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